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Compound of Interest

Compound Name: Lsd1-IN-29

Cat. No.: B12388666 Get Quote

Application Notes and Protocols for Researchers

Lsd1-IN-29 is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1

(LSD1), also known as KDM1A. This chemical probe serves as a valuable tool for researchers,

scientists, and drug development professionals to investigate the multifaceted roles of LSD1 in

gene regulation, cellular differentiation, and disease pathogenesis, particularly in cancers such

as acute myeloid leukemia (AML). This document provides detailed application notes and

experimental protocols for the effective use of Lsd1-IN-29 in studying LSD1 function.

Biochemical and Cellular Activity of Lsd1-IN-29
Lsd1-IN-29 exhibits high potency in biochemical assays and demonstrates on-target effects in

cellular models. Its activity is summarized in the tables below.

Table 1: Biochemical Activity of Lsd1-IN-29
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Parameter Value Description

LSD1 IC50 18 nM

Concentration of Lsd1-IN-29

required to inhibit 50% of

LSD1 enzymatic activity in a

biochemical assay.

Mechanism of Action Reversible

Lsd1-IN-29 does not form a

covalent bond with the FAD

cofactor of LSD1, allowing for

washout experiments.

Selectivity High

Displays significant selectivity

for LSD1 over other histone

demethylases and monoamine

oxidases.

Table 2: Cellular Activity of Lsd1-IN-29 in AML Cell Lines

Cell Line Effect Concentration

OCI-AML3
Induction of differentiation

markers (e.g., CD11b)
1 µM

MOLM-13
Synergistic apoptosis with

HDAC inhibitors
0.5 - 1 µM

NB4
Enhanced sensitivity to retinoic

acid-induced differentiation
0.5 µM

MLL-AF9 AML model
Reduction of leukemic cell

burden in vivo
Not specified

Signaling Pathways Involving LSD1
LSD1 is a critical regulator of gene expression and is involved in various signaling pathways,

often acting as a scaffold for larger protein complexes. Its inhibition by Lsd1-IN-29 can

modulate these pathways, leading to therapeutic effects in diseases like AML.
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Caption: LSD1 signaling in AML and the effect of Lsd1-IN-29.

Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of Lsd1-IN-29 are

provided below.

Biochemical LSD1 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to determine the IC50 of Lsd1-IN-29 against LSD1.[1][2][3][4]
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Caption: Workflow for the LSD1 TR-FRET biochemical assay.
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Materials:

Recombinant human LSD1/CoREST complex

Biotinylated histone H3 peptide (e.g., H3K4me1/2)

Lsd1-IN-29

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20)

Detection Reagents: Europium-labeled anti-histone antibody (e.g., anti-H3K4me0) and

Streptavidin-Allophycocyanin (SA-APC)

384-well low-volume plates

TR-FRET plate reader

Procedure:

Prepare serial dilutions of Lsd1-IN-29 in DMSO, followed by dilution in Assay Buffer.

Add 2 µL of diluted Lsd1-IN-29 or DMSO (control) to the wells of a 384-well plate.

Add 2 µL of LSD1/CoREST complex (e.g., 2.5 nM final concentration) to all wells.

Incubate for 15 minutes at room temperature.

Add 2 µL of biotinylated histone H3 peptide substrate (e.g., 50 nM final concentration) to

initiate the reaction.

Incubate for 60 minutes at room temperature.

Add 4 µL of detection reagent mix (containing Eu-antibody and SA-APC in detection buffer).

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620

nm and 665 nm).
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Calculate the ratio of APC signal (665 nm) to Europium signal (620 nm).

Plot the TR-FRET ratio against the logarithm of Lsd1-IN-29 concentration and fit a four-

parameter dose-response curve to determine the IC50 value.

Cellular Western Blot for Histone Methylation
This protocol details the use of Western blotting to assess the effect of Lsd1-IN-29 on global

levels of histone H3 lysine 4 dimethylation (H3K4me2) in cultured cells.[5][6][7][8]

Materials:

AML cell line (e.g., OCI-AML3)

Lsd1-IN-29

Cell culture medium and supplements

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K4me2, anti-total Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Seed AML cells at an appropriate density and allow them to adhere or stabilize in

suspension.

Treat cells with varying concentrations of Lsd1-IN-29 (e.g., 0.1, 1, 10 µM) or DMSO for 24-

72 hours.

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

Separate 10-20 µg of protein per lane by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-total H3) overnight

at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again with TBST.

Apply chemiluminescent substrate and visualize the bands using an imaging system.

Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines a ChIP assay to investigate the effect of Lsd1-IN-29 on the occupancy of

LSD1 and histone marks at specific gene promoters.[9][10][11][12]
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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
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Materials:

AML cell line

Lsd1-IN-29

Formaldehyde

Glycine

ChIP lysis and wash buffers

Antibodies for immunoprecipitation (e.g., anti-LSD1, anti-H3K4me2, IgG control)

Protein A/G magnetic beads

Elution buffer

Proteinase K

RNase A

DNA purification kit

qPCR primers for target gene promoters

qPCR master mix and instrument

Procedure:

Treat cells with Lsd1-IN-29 or DMSO for the desired time.

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the crosslinking reaction with glycine.

Harvest and lyse the cells.
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Shear chromatin to an average size of 200-500 bp using sonication.

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with the desired antibody overnight at 4°C.

Capture the antibody-chromatin complexes with protein A/G beads.

Wash the beads to remove non-specifically bound chromatin.

Elute the chromatin from the beads.

Reverse the crosslinks by incubating at 65°C overnight with proteinase K.

Purify the immunoprecipitated DNA.

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene

promoters.

Analyze the data as a percentage of input.

By utilizing Lsd1-IN-29 and the protocols outlined above, researchers can effectively probe the

function of LSD1 in various biological contexts, contributing to a deeper understanding of its

role in health and disease and potentially identifying new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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